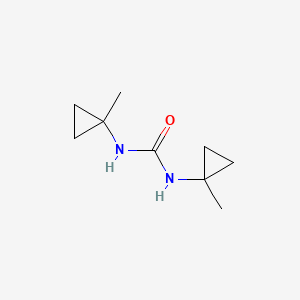

1,3-Bis(1-methylcyclopropyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Bis(1-methylcyclopropyl)urea is a research chemical with the CAS Number: 2044706-57-0 . It has a molecular weight of 168.24 and its molecular formula is C9H16N2O . It is a solid substance and is usually stored in dry conditions at 2-8°C .

Molecular Structure Analysis

The InChI code for 1,3-Bis(1-methylcyclopropyl)urea is 1S/C9H16N2O/c1-8(3-4-8)10-7(12)11-9(2)5-6-9/h3-6H2,1-2H3,(H2,10,11,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

1,3-Bis(1-methylcyclopropyl)urea is a solid substance . It is usually stored in dry conditions at 2-8°C . Its molecular weight is 168.24 and its molecular formula is C9H16N2O . The predicted boiling point is 315.2±9.0 °C .Scientific Research Applications

Anticancer Potential

1,3-Bis(1-methylcyclopropyl)urea has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit tumor growth by interfering with cell division and inducing apoptosis (programmed cell death). Further studies are needed to explore its specific mechanisms and potential clinical applications .

Antimicrobial Activity

This compound exhibits antimicrobial properties, making it valuable in the fight against bacterial and fungal infections. It has been tested against various pathogens, including drug-resistant strains. Its mode of action involves disrupting essential cellular processes, such as protein synthesis or membrane integrity .

Insecticidal Properties

1,3-Bis(1-methylcyclopropyl)urea has attracted attention as a potential insecticide. It affects insect nervous systems, leading to paralysis and death. Researchers explore its use in pest control, particularly against agricultural pests and disease vectors .

Metal Ion Chelation

Chelating agents play a crucial role in metal ion sequestration and removal. 1,3-Bis(1-methylcyclopropyl)urea can form stable complexes with metal ions, aiding in environmental remediation, water purification, and metal toxicity mitigation .

Organocatalysis

In organic synthesis, this compound serves as an organocatalyst. It promotes various reactions, such as Michael additions, aldol condensations, and cyclizations. Its unique cyclopropyl groups enhance its catalytic activity, making it valuable in green chemistry applications .

Supramolecular Chemistry

Researchers explore 1,3-Bis(1-methylcyclopropyl)urea in supramolecular chemistry. Its ability to form hydrogen bonds and self-assemble into intricate structures contributes to the design of functional materials, sensors, and drug delivery systems .

These applications highlight the versatility and potential of 1,3-Bis(1-methylcyclopropyl)urea in scientific research. Keep in mind that ongoing studies may uncover additional uses for this intriguing compound . If you need further information or have any other requests, feel free to ask!

Safety and Hazards

The safety information available indicates that 1,3-Bis(1-methylcyclopropyl)urea is associated with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , suggesting measures to prevent exposure and handle potential exposure.

properties

IUPAC Name |

1,3-bis(1-methylcyclopropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-8(3-4-8)10-7(12)11-9(2)5-6-9/h3-6H2,1-2H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAAONROYYJWQQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)NC(=O)NC2(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide](/img/structure/B2526509.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2526512.png)

![6,8-difluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2526513.png)

![Tert-butyl 1-(1-prop-2-enoylpiperidine-4-carbonyl)-1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B2526514.png)

![6-(3-methoxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2526515.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2526516.png)

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2526522.png)

![2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2526523.png)

![N,N-diethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2526530.png)